molecular formula C11H8N4O3 B14449388 2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- CAS No. 76239-47-9

2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)-

Cat. No.: B14449388
CAS No.: 76239-47-9
M. Wt: 244.21 g/mol
InChI Key: LXYIUUCFAWRDDD-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzopyran derivative, the introduction of the hydroxy and methyl groups can be achieved through selective hydroxylation and methylation reactions. The tetrazolyl group is often introduced via a cycloaddition reaction involving azide and nitrile precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the tetrazolyl group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Halogenating agents, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the benzopyran core.

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- involves interactions with specific molecular targets and pathways. The hydroxy and tetrazolyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxycoumarin: Another benzopyran derivative with a hydroxy group at the 6-position.

    6-Methylcoumarin: Similar structure but lacks the tetrazolyl group.

    7-Methoxycoumarin: Contains a methoxy group instead of a hydroxy group.

Uniqueness

2H-1-Benzopyran-2-one, 8-hydroxy-6-methyl-3-(1H-tetrazol-5-yl)- is unique due to the presence of the tetrazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable molecule for various applications.

Properties

CAS No.

76239-47-9

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

8-hydroxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C11H8N4O3/c1-5-2-6-4-7(10-12-14-15-13-10)11(17)18-9(6)8(16)3-5/h2-4,16H,1H3,(H,12,13,14,15)

InChI Key

LXYIUUCFAWRDDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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